Lipophilicity Differentiation: XLogP3‑AA Comparison Against the 3‑Methyl Analog
The target compound’s methoxymethyl substituent introduces an oxygen‑based hydrogen‑bond acceptor that is absent in the direct 3‑methyl analog. PubChem‑computed XLogP3‑AA values show a difference of approximately 1.2 log units between the two compounds, indicating markedly different partitioning behaviour that will influence passive permeability, solubility, and off‑target promiscuity risk [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | −1.1 |
| Comparator Or Baseline | 4‑(3‑Methyl‑1,2,4‑oxadiazol‑5‑yl)oxan‑4‑amine; XLogP3‑AA ≈ +0.1 (estimated from structural analog data) [2] |
| Quantified Difference | ΔXLogP ≈ −1.2 (more hydrophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm in PubChem (release 2021.05.07); values are for neutral free‑base forms. |
Why This Matters
A 1.2‑log‑unit shift in computed lipophilicity is substantial and directly impacts oral absorption, metabolic stability, and CYP inhibition profiles, requiring explicit consideration during hit‑to‑lead multiparameter optimisation.
- [1] PubChem Compound Summary for CID 115292557, 4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/115292557 (Accessed 2026‑04‑28). View Source
- [2] PubChem Compound Summary for CID 5239797, 4‑(3‑Methyl‑1,2,4‑oxadiazol‑5‑yl)oxan‑4‑amine. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/5239797 (Accessed 2026‑04‑28). View Source
